9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-
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Overview
Description
9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-: is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- typically involves the reaction of appropriate xanthone derivatives with morpholine and methoxy substituents under controlled conditions. The process may include steps such as nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
- 3-hydroxy-4-methoxy-9H-xanthen-9-one
- 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
Uniqueness: Compared to similar compounds, 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- is unique due to its specific morpholinylmethyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17862-45-2 |
---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-methoxy-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H19NO4/c1-22-16-7-6-14-18(21)13-4-2-3-5-17(13)24-19(14)15(16)12-20-8-10-23-11-9-20/h2-7H,8-12H2,1H3 |
InChI Key |
AKBOBQFYCLHMTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4 |
Origin of Product |
United States |
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